molecular formula C14H24N2O4 B1266979 Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate CAS No. 13051-19-9

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Cat. No.: B1266979
CAS No.: 13051-19-9
M. Wt: 284.35 g/mol
InChI Key: ZQCNMSTXSXKVNU-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a chemical compound categorized as a pyridazine-based betaine. It is a useful intermediate employed in organic synthesis processes. The compound has a molecular formula of C14H24N2O4 and a molecular weight of 284.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl diazo diesters with various reagents. One common method involves the reaction of di-tert-butyl diazo diesters with Lewis acids and frustrated Lewis pairs (FLPs), leading to the formation of diazene compounds . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Lewis acids such as boron trifluoride and 9-borabicyclo[3.3.1]nonane (9-BBN) . Reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

Major products formed from reactions with this compound include diazene compounds and bicyclic heterocyclic products .

Scientific Research Applications

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with Lewis acids and frustrated Lewis pairs, leading to the formation of diazene compounds . The steric and electronic considerations of the Lewis acid impact the reaction pathway, influencing the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate: This compound is similar in structure and is also used as an intermediate in organic synthesis.

    Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another similar compound used in organic synthesis and medicinal chemistry.

Uniqueness

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is unique due to its specific reactivity with Lewis acids and frustrated Lewis pairs, leading to the formation of diazene compounds and bicyclic heterocyclic products . This reactivity makes it a valuable intermediate in various organic synthesis processes.

Properties

IUPAC Name

ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCNMSTXSXKVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296573
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13051-19-9
Record name NSC109949
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate
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